2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile
Description
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile (CAS: 1017451-01-2) is a nitrile-containing compound featuring a diethylamino group and a 4-fluorophenyl substituent. Its molecular formula is C₁₂H₁₄FN₂, with a molecular weight of 205.25 g/mol . This compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of bioactive molecules.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(diethylamino)-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C12H15FN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
MYFBQCNEASUYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative.
Introduction of the Diethylamino Group: The aniline derivative can be reacted with diethylamine under suitable conditions to introduce the diethylamino group.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity. The nitrile group may also play a role in the compound’s reactivity and interaction with enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key parameters of 2-(diethylamino)-2-(4-fluorophenyl)acetonitrile with analogous compounds:
Key Research Findings
Synthetic Efficiency : Bromo- and methoxy-substituted analogs (e.g., compound 33 ) achieve near-quantitative yields, suggesting robust synthetic routes for halogenated derivatives .
Biological Relevance: Piperazine-substituted analogs demonstrate enhanced binding to CNS targets, likely due to improved hydrogen-bonding capabilities compared to diethylamino groups .
Safety Considerations: Amino-substituted analogs (e.g., ) require stringent safety protocols (e.g., LCMS analysis), implying similar handling needs for the diethylamino variant .
Biological Activity
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H16FN
- Molecular Weight : 219.28 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its interactions with neurotransmitter systems, particularly focusing on serotonin and dopamine receptors.
- Serotonin Transporter (SERT) Inhibition : The compound has been shown to selectively inhibit SERT, which is crucial for serotonin reuptake in the central nervous system. This inhibition can potentially lead to increased serotonin levels, influencing mood and anxiety states.
- Dopamine Transporter (DAT) Interaction : While the primary action is on SERT, there are indications that the compound may also interact with DAT, although with lower affinity compared to SERT.
Research Findings
A series of binding assays have been conducted to evaluate the affinity of this compound for SERT and DAT.
Binding Affinity Data
| Target | Binding Affinity (Ki, nM) |
|---|---|
| SERT | 0.27 |
| DAT | 299 |
| NET | >1000 |
These results indicate a strong selectivity for SERT over DAT and NET, making it a promising candidate for further development as an antidepressant or anxiolytic agent.
Case Studies
-
Animal Studies : In vivo studies in rats demonstrated that administration of the compound resulted in significant increases in serotonin levels in the brain regions associated with mood regulation. The uptake was notably high in areas such as the thalamus and hippocampus.
- Study Design : Rats were administered varying doses of the compound, and subsequent brain tissue analysis was performed to measure serotonin levels.
- Results : Increased serotonin levels were correlated with reduced anxiety-like behaviors in behavioral assays.
- Clinical Implications : Preliminary clinical studies have suggested that compounds with similar structures exhibit antidepressant-like effects in humans. The selectivity for SERT supports its potential use in treating major depressive disorder (MDD).
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Diethylamine and 4-fluorobenzaldehyde.
- Reagents : Sodium cyanide is often used for the nitrile formation.
- Procedure :
- React diethylamine with 4-fluorobenzaldehyde to form an intermediate.
- Treat the intermediate with sodium cyanide to yield the final acetonitrile product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
